molecular formula C₁₀₄H₁₇₈N₂₆O₂₅S₂ B612738 棕榈酰-蛋氨酸-甘氨酸-酪氨酸-谷氨酰胺-赖氨酸-赖氨酸-亮氨酸-精氨酸-丝氨酸-蛋氨酸-苏氨酸-天冬氨酸-赖氨酸-酪氨酸-精氨酸-亮氨酸-OH CAS No. 1337878-62-2

棕榈酰-蛋氨酸-甘氨酸-酪氨酸-谷氨酰胺-赖氨酸-赖氨酸-亮氨酸-精氨酸-丝氨酸-蛋氨酸-苏氨酸-天冬氨酸-赖氨酸-酪氨酸-精氨酸-亮氨酸-OH

货号 B612738
CAS 编号: 1337878-62-2
分子量: 2256.82
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Palmitoyl-Met-Gly-Tyr-Gln-Lys-Lys-Leu-Arg-Ser-Met-Thr-Asp-Lys-Tyr-Arg-Leu-OH (PMGTYKLLRSMTDKTYRLOH) is a peptide derived from the N-terminal end of the human amyloid precursor protein (APP). It is a 17-amino acid peptide, with a molecular weight of 2058.5 Da, and has been widely studied for its potential therapeutic applications in the treatment of Alzheimer’s disease.

科学研究应用

Repair of Damaged Endometrium

ATI-2341 has been found to promote the repair of damaged endometrium by mediating the differentiation of bone marrow mesenchymal stem cells (BMSCs) . In a study, rats with endometrial injury were treated with ATI-2341 TFA (100 ng/mL). The treatment resulted in a significantly decreased level of MMP-9 and increased expression of TIMP-1, enhancing endometrium growth . This suggests that ATI-2341 could be a potential therapeutic agent for endometrial disorders.

Treatment of Intrauterine Adhesions (IUAs)

The compound has been studied for its role in the treatment of intrauterine adhesions (IUAs), a common complication in endometrial disorder . The study found that ATI-2341, a functionally selective allosteric regulator of CXCR4, interacts with BMSCs to alleviate IUAs .

Promotion of BMSC Differentiation

ATI-2341 has been shown to promote the differentiation of BMSCs into endometrial epithelial cells . This could potentially enhance the repair of damaged endometrium and provide a foundation for BMSC-based treatment for endometrial disorder .

Treatment of Asherman’s Syndrome

ATI-2341 has been found to enhance menstrual blood-derived mesenchymal stem cell (MenSC) recruitment and facilitate endometrial epithelial cell proliferation . This could potentially aid in the repair of uterine damage in Asherman’s syndrome through the Gi pathway .

MenSC-Based Treatment

ATI-2341 has been studied for its role in MenSC-based treatment against Asherman’s syndrome . The study found that ATI-2341 TFA enhances MenSC recruitment and facilitates endometrial epithelial cells proliferation and the repair of uterine damage in Asherman’s syndrome through Gi pathway .

作用机制

ATI-2341 is a potent and functionally selective allosteric agonist of the chemokine CXC-type receptor 4 (CXCR4) . It has been found to be an effective mobilizer of polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs) .

Target of Action

The primary target of ATI-2341 is the chemokine CXC-type receptor 4 (CXCR4) . CXCR4 is a G protein-coupled receptor (GPCR) that plays a crucial role in the retention of polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs) in the bone marrow .

Mode of Action

ATI-2341 functions as a biased ligand , favoring the activation of the inhibitory heterotrimeric G protein (Gαi) over Gα13 . This means that ATI-2341 selectively activates one signaling pathway over another, leading to specific cellular responses.

Biochemical Pathways

ATI-2341 activates the inhibitory heterotrimeric G protein (Gi), which leads to the inhibition of cAMP production and the induction of calcium mobilization . The activation of Gi and the subsequent decrease in cAMP levels can affect various downstream signaling pathways, leading to changes in cellular functions.

Pharmacokinetics

The efficacy of ati-2341 in mobilizing pmns and hspcs in the peripheral circulation of both mice and monkeys suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The activation of CXCR4 by ATI-2341 leads to the mobilization of PMNs and HSPCs in the peripheral circulation . This means that ATI-2341 can stimulate the movement of these cells out of the bone marrow and into the bloodstream.

属性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C104H178N26O25S2/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-35-84(136)116-75(46-53-156-7)88(140)115-60-85(137)117-78(57-65-36-40-67(133)41-37-65)97(149)123-74(44-45-83(108)135)94(146)119-69(30-22-25-48-105)89(141)118-70(31-23-26-49-106)90(142)125-77(55-62(2)3)96(148)121-73(34-29-52-114-104(111)112)93(145)129-82(61-131)100(152)124-76(47-54-157-8)95(147)130-87(64(6)132)101(153)127-80(59-86(138)139)99(151)120-71(32-24-27-50-107)91(143)126-79(58-66-38-42-68(134)43-39-66)98(150)122-72(33-28-51-113-103(109)110)92(144)128-81(102(154)155)56-63(4)5/h36-43,62-64,69-82,87,131-134H,9-35,44-61,105-107H2,1-8H3,(H2,108,135)(H,115,140)(H,116,136)(H,117,137)(H,118,141)(H,119,146)(H,120,151)(H,121,148)(H,122,150)(H,123,149)(H,124,152)(H,125,142)(H,126,143)(H,127,153)(H,128,144)(H,129,145)(H,130,147)(H,138,139)(H,154,155)(H4,109,110,113)(H4,111,112,114)/t64-,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,87+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLOFEANRZSEGQ-QNHYGVTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C104H178N26O25S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2256.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

palmitoyl-Met-Gly-Tyr-Gln-Lys-Lys-Leu-Arg-Ser-Met-Thr-Asp-Lys-Tyr-Arg-Leu-OH

Q & A

Q1: How does ATI-2341 interact with its target and what are the downstream effects?

A1: ATI-2341 is a pepducin that acts as an allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4) [, ]. Unlike the natural CXCR4 ligand, stromal cell-derived factor-1α (SDF-1α), which activates multiple signaling pathways, ATI-2341 demonstrates biased agonism, preferentially activating the inhibitory G protein (Gi) pathway over G13 and β-arrestin recruitment []. This selective signaling profile contributes to its unique effects on hematopoietic cell mobilization [] and protection of brain vascular endothelial cells from radiation-induced damage [].

Q2: What is the mechanism behind ATI-2341's ability to mobilize hematopoietic stem and progenitor cells (HSPCs)?

A2: ATI-2341 disrupts the CXCL12-mediated chemoattraction of CXCR4-expressing cells, which normally retain HSPCs in the bone marrow []. By acting as a functional antagonist when administered systemically, ATI-2341 promotes the release of HSPCs into the peripheral circulation [], making it a potential therapeutic agent for HSPC collection before procedures like autologous bone marrow transplantation [].

Q3: How does ATI-2341 contribute to the repair of damaged endometrium?

A3: Research suggests that ATI-2341 promotes the differentiation of bone marrow mesenchymal stem cells (BMSCs) into endometrial epithelial cells, a crucial step in endometrial repair []. It achieves this by modulating the expression of matrix metalloproteinase-9 (MMP-9) and tissue inhibitor of metalloproteinase 1 (TIMP-1) []. This modulation leads to increased endometrial thickness and alleviates intrauterine adhesion (IUA) [].

Q4: What is the role of the Gi pathway in ATI-2341's therapeutic effects on Asherman's Syndrome?

A4: ATI-2341's ability to enhance Menstrual blood-derived mesenchymal stem cell (MenSC) recruitment and promote endometrial repair in Asherman's Syndrome is linked to its activation of the Gi pathway []. This is supported by the observation that ATI-2341's effects are more pronounced compared to Gi-3 pathway agonists []. This highlights the importance of selective pathway activation in achieving specific therapeutic outcomes.

Q5: Does ATI-2341 interact directly with CXCR4?

A5: Yes, studies employing a photo-cross-linking approach have confirmed that ATI-2341 directly interacts with CXCR4 []. This interaction occurs even when the N-terminus of CXCR4, the known chemokine-binding site, is truncated [], suggesting an allosteric mode of binding and activation.

Q6: What is known about the structure-activity relationship (SAR) of ATI-2341?

A6: While the provided abstracts don't delve deep into specific SAR studies, they highlight that ATI-2341 is a pepducin, meaning it's a lipopeptide derived from the intracellular loops of CXCR4 []. Modifications to its peptide sequence or lipid tether could significantly impact its binding affinity, signaling bias, and overall biological activity. Further research into its SAR is crucial for optimizing its therapeutic potential.

Q7: Has ATI-2341 been investigated for therapeutic applications beyond HSPC mobilization and endometrial repair?

A7: Yes, ATI-2341 has shown promising results in protecting brain vascular endothelial cells from radiation-induced damage, potentially mitigating cognitive impairment []. It also demonstrates a role in regulating adipose tissue expansion by modulating angiogenesis in diet-induced obesity in mice []. These findings suggest potential therapeutic applications in areas beyond its initial focus.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。